Triphenylsulfonium Bromide

Photoacid generator Acid strength Proton affinity

Triphenylsulfonium Bromide (TPSB) is a non-fluorinated triarylsulfonium photoacid generator (PAG) that photolyzes to HBr. Unlike triflate/nonaflate PAGs, its bromide counterion eliminates PFAS regulatory risk while delivering effective acid catalysis in chemically amplified photoresists and cationic polymerization. TPSB uniquely favors cage-escape reaction in concentrated photolysis, enabling broader acid diffusion profiles. Its 293°C melting point ensures thermal stability during formulation. The labile bromide counterion supports rapid anion metathesis for PAG library synthesis with >97% HPLC purity, making it invaluable for resist development and structure-property optimization.

Molecular Formula C18H15BrS
Molecular Weight 343.3 g/mol
CAS No. 3353-89-7
Cat. No. B1589774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium Bromide
CAS3353-89-7
Molecular FormulaC18H15BrS
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C18H15S.BrH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
InChIKeyVMJFYMAHEGJHFH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Bromide (CAS 3353-89-7) Photoacid Generator Procurement and Technical Overview


Triphenylsulfonium Bromide (TPSB) is a triarylsulfonium salt classified as an ionic photoacid generator (PAG) with molecular formula C₁₈H₁₅BrS and molecular weight 343.28 . As a member of the triphenylsulfonium salt family, it shares the identical triphenylsulfonium (TPS⁺) cation with widely used PAGs such as triphenylsulfonium triflate and nonaflate, but is distinguished by its bromide (Br⁻) counteranion [1]. The compound exhibits a melting point of 293 °C and appears as a white to almost white crystalline powder . Its primary industrial role lies in deep-UV microlithography applications, where it serves as a photoacid generator for chemically amplified photoresists .

Triphenylsulfonium Bromide: Why Anion Selection Prevents Generic Substitution Among Sulfonium PAGs


While all triphenylsulfonium (TPS⁺) salts share a common cation structure, their photochemical and lithographic performance is fundamentally governed by the counteranion [1]. The anion dictates the acid strength of the photogenerated Brønsted acid, which in turn determines catalytic efficiency in deprotection reactions during chemically amplified resist processing [2]. Critically, photolysis studies demonstrate remarkable counter ion dependence, with cage:escape product ratios varying significantly among TPS salts; TPSB uniquely favors the escape reaction in concentrated solutions, whereas other salts maintain a cage:escape ratio of approximately 1:1 [1]. Furthermore, the anion influences PAG distribution homogeneity within resist thin films, with triflate and nonaflate counterparts exhibiting markedly different interfacial depletion behavior [3]. Consequently, substituting one sulfonium PAG for another without accounting for these anion-specific properties risks altered acid diffusion profiles, compromised resolution, and unpredictable lithographic outcomes.

Triphenylsulfonium Bromide vs. Triflate, Nonaflate, and Other TPS Salts: Quantitative Evidence for Scientific Selection


Photogenerated Acid Strength Comparison: Bromide-Derived HBr vs. Triflate and Sulfonate PAGs

Triphenylsulfonium Bromide (TPSB) generates HBr upon photolysis, which exhibits different acid strength compared to the superacids generated by fluorinated sulfonate PAGs. Computational and experimental studies on TPS⁺-based PAGs reveal that the anion determines the proton affinity of the conjugate acid: p-toluenesulfonate (pTS⁻) exhibits a proton affinity of 316.4 kcal/mol, while triflate (TF⁻) exhibits a lower proton affinity of 303.2 kcal/mol, corresponding to stronger acidity [1]. The study notes that even the weakest acid among those evaluated (pTS⁻) is still stronger than HBr [1]. This positions TPSB as generating a moderately strong acid relative to its fluorinated counterparts, which may offer advantages in applications where reduced acid diffusion is desirable.

Photoacid generator Acid strength Proton affinity Chemically amplified resist

Solid-State Photolysis Cage-Escape Ratio: Bromide Exhibits Unique Counter Ion Dependence

A direct comparative study of six triphenylsulfonium salts (bromide, triflate, tetrafluoroborate, hexafluoroarsenate, hexafluorophosphate, and hexafluoroantimonate) under identical irradiation conditions revealed that TPSB exhibits distinctive photochemical behavior [1]. In concentrated solutions, the cage:escape product ratio for all salts except TPSB is approximately 1:1; TPSB uniquely favors the escape reaction pathway [1]. In the solid state, remarkable counter ion dependence was observed with cage:escape ratios as high as 5:1 for certain salts, whereas TPSB's solid-state behavior differs substantially [1].

Solid-state photochemistry Cage-escape reaction Photoproduct distribution Sulfonium salt photolysis

Thermal Stability and Physical Form Specifications for Handling and Formulation

Triphenylsulfonium Bromide exhibits a melting point of 293 °C and appears as a white to almost white powder or crystalline solid . The compound is stable at room temperature storage conditions with a recommended storage temperature below 15°C in cool, dark environments . Commercial purity specifications are typically ≥98.0% (T) . This thermal stability profile is characteristic of triarylsulfonium salts, which are generally noted for their inherent thermal and storage stability even in highly reactive monomers [1].

Thermal stability Melting point Storage conditions Physical characterization

Synthetic Accessibility via Grignard Route with Phenylmagnesium Bromide

Triphenylsulfonium Bromide can be synthesized via reaction of phenylmagnesium bromide (a 3.0 M solution in diethyl ether) with diphenylsulfoxide, followed by acidification with aqueous hydrobromic acid . The reported synthesis yields approximately 60% after crystallization from dichloromethane/diethyl ether . This synthetic accessibility using commercially available Grignard reagents represents a distinct procurement advantage compared to fluorinated sulfonate PAGs, which require specialized fluorinating reagents and more complex anion exchange steps.

Synthesis Grignard reaction Phenylmagnesium bromide Process chemistry

Utility as a Synthetic Intermediate for Bis-Sulfonium PAGs and Functionalized Derivatives

Triphenylsulfonium Bromide serves as a versatile precursor for synthesizing more complex sulfonium PAG architectures. Patent literature demonstrates its use in preparing bis-triphenylsulfonium succinate (bTPSS) via reaction with silver(I) oxide followed by treatment with succinic acid, achieving 99% yield with 97% HPLC purity [1]. This synthetic versatility allows for the generation of PAGs with tailored properties, including modified acid strength and diffusion characteristics, without requiring de novo synthesis of the sulfonium cation core.

Synthetic intermediate Bis-sulfonium salts Anion metathesis PAG derivatization

Triphenylsulfonium Bromide (CAS 3353-89-7): Optimal Research and Industrial Application Scenarios


Cationic Photopolymerization Requiring Balanced Acid Strength and Thermal Robustness

TPSB is well-suited for cationic photopolymerization of epoxy, vinyl ether, and oxetane monomers where strong acid initiation is required but superacid strength (as from triflate or nonaflate PAGs) may cause excessive exotherms or uncontrolled propagation [1]. The compound generates HBr upon UV exposure, providing sufficient acidity for ring-opening polymerization of oxirane rings while its high melting point of 293 °C ensures thermal stability during formulation and processing [1][2]. Triarylsulfonium salts including TPSB are noted for inherent thermal and storage stability even in highly reactive monomers, making TPSB appropriate for industrial UV-curing applications such as coatings, adhesives, and inks [1].

Synthesis of Custom Bis-Sulfonium PAGs and Functionalized Derivatives for Resist Optimization

TPSB functions as an efficient synthetic intermediate for preparing more complex sulfonium PAG architectures through anion metathesis reactions [1]. The bromide counterion is readily displaced by carboxylate, sulfonate, and other anionic species, enabling the synthesis of bis-triphenylsulfonium salts such as bis-triphenylsulfonium succinate with high yield (99%) and purity (97% HPLC) [1]. This synthetic utility makes TPSB valuable for resist development laboratories engaged in PAG structure-property optimization studies, where rapid generation of PAG libraries with varied anion characteristics is required.

Deep-UV Microlithography Where Moderately Strong Acid Generation Is Preferred

TPSB is employed in the preparation of sulfonium salt photoacid generators for deep-UV microlithography [1]. The bromide-derived HBr generated upon photolysis is a moderately strong acid that can effectively catalyze deprotection reactions in chemically amplified resists [2]. In concentrated solution photolysis, TPSB uniquely favors the cage-escape reaction pathway relative to other TPS salts, which may provide advantages in applications where broader acid distribution is desired, though this must be carefully balanced against resolution requirements [2]. Researchers developing 193 nm and 248 nm photoresist formulations may find TPSB particularly relevant when tuning acid diffusion characteristics.

Non-Fluorinated PAG Alternative for PFAS-Conscious Formulation Development

As regulatory scrutiny of per- and polyfluoroalkyl substances (PFAS) intensifies globally, TPSB offers a non-fluorinated alternative to widely used fluorinated sulfonate PAGs such as triphenylsulfonium triflate and nonaflate [1]. The bromide counteranion contains no fluorine, eliminating PFAS-related compliance concerns while still generating a strong Brønsted acid (HBr) capable of initiating cationic polymerization and catalyzing resist deprotection reactions [1][2]. This makes TPSB strategically valuable for industrial formulations requiring PFAS-free documentation or for research programs proactively transitioning away from fluorinated materials.

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